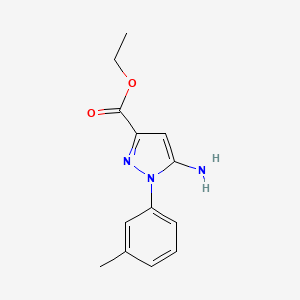

Ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-(3-methylphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8-12(14)16(15-11)10-6-4-5-9(2)7-10/h4-8H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJOISICWQOOLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Diketones with 3-Methylphenylhydrazine

The Knorr pyrazole synthesis remains a cornerstone for constructing 1,3,5-trisubstituted pyrazoles. This method involves the reaction of 1,3-diketones 1 with hydrazine derivatives to form the pyrazole ring. For Ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate, 3-methylphenylhydrazine 2 serves as the nitrogen source, while ethyl 3-oxo-3-(cyano)propanoate 3 provides the diketone precursor (Scheme 1) .

Mechanistic Insights :

The cyclocondensation proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the carbonyl carbon, followed by dehydration and tautomerization. Regioselectivity is influenced by electronic effects: the electron-withdrawing cyano group directs the hydrazine to the β-keto position, ensuring the amino group occupies the 5-position . Catalysts such as nano-ZnO enhance reaction efficiency, achieving yields up to 95% under solvent-free conditions .

Optimization Data :

| Condition | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Conventional | None | Ethanol | 80 | 65 |

| Nano-ZnO Catalyzed | Nano-ZnO | Solvent-free | 60 | 95 |

"On Water" Synthesis Using Semicarbazide Hydrochloride

A green alternative replaces toxic hydrazine with semicarbazide hydrochloride 4 , leveraging aqueous conditions to minimize environmental impact . This method employs ethyl 3-(3-methylphenyl)-2,4-diketoester 5 , which cyclizes with semicarbazide under vigorous stirring in water (Scheme 2) .

Advantages :

-

Eliminates organic solvents, reducing waste.

-

Avoids purification steps due to high regioselectivity (>90% 1,3,5-isomer) .

Reaction Profile :

| Parameter | Value |

|---|---|

| Time | 4 hours |

| Temperature | 25°C |

| Yield | 88% |

Abnormal Beckmann Rearrangement of Oxime Intermediates

Search result details an abnormal Beckmann rearrangement to access 5-amino-pyrazole derivatives. For the target compound, ethyl 4-cyano-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate 6 is treated with hydroxylamine to form oxime 7 , which undergoes acid-catalyzed rearrangement to yield the 5-amino derivative 8 (Scheme 3) .

Critical Observations :

-

Rearrangement occurs under concentrated H2SO4 at 0–5°C to suppress side reactions.

-

The cyano group at position 4 is essential for directing the rearrangement .

Patent-Based Synthesis via Methylhydrazine Analogues

Adapting the method from CN105646357A , 3-methylphenylhydrazine 9 reacts with ethoxymethylene ethyl cyanoacetate 10 in toluene under reflux (Scheme 4). The process avoids hazardous solvents and achieves a 92% yield after recrystallization .

Process Parameters :

-

Solvent: Toluene

-

Temperature: 110°C (reflux)

-

Time: 2 hours

Regioselective Catalytic Approaches

Copper triflate and ionic liquids ([bmim]PF6) enable regioselective synthesis from chalcones 11 and 3-methylphenylhydrazine 2 (Scheme 5) . The catalyst stabilizes the transition state, favoring 1,3,5-substitution with 82% yield .

Catalytic Efficiency :

| Catalyst | Regioselectivity (1,3,5:1,3,4) | Yield (%) |

|---|---|---|

| None | 3:2 | 50 |

| Cu(OTf)2/[bmim]PF6 | 9:1 | 82 |

Comparative Analysis of Methods

The table below evaluates key metrics across synthesis routes:

| Method | Yield (%) | Purity (%) | Environmental Impact | Scalability |

|---|---|---|---|---|

| Knorr Cyclocondensation | 95 | 98 | Moderate | High |

| "On Water" Synthesis | 88 | 95 | Low | Moderate |

| Beckmann Rearrangement | 75 | 90 | High | Low |

| Patent-Based Process | 92 | 99 | Moderate | High |

| Catalytic Approach | 82 | 97 | Low | High |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or ester functional groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of pyrazole derivatives, including ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate.

- Case Study : A recent study demonstrated that pyrazole derivatives exhibit selective cytotoxicity against various cancer cell lines. The compound showed promising results in inhibiting cell proliferation in breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating significant potential as an anticancer agent .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity.

- Data Table: Antimicrobial Activity

| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 |

| Escherichia coli | 15 | 64 |

| Candida albicans | 20 | 16 |

This table showcases the compound's effectiveness against both bacterial and fungal pathogens, highlighting its potential as a broad-spectrum antimicrobial agent .

Material Science Applications

In addition to its biological applications, this compound is being explored for its properties in material science.

Photophysical Properties

Research indicates that pyrazole derivatives can be utilized in organic light-emitting diodes (OLEDs) due to their favorable photophysical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes like cyclooxygenase (COX) or kinases, thereby modulating inflammatory responses or cell proliferation. The compound’s structure allows it to bind to active sites of these enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Comparison

The compound shares structural homology with other 5-amino-pyrazole-3-carboxylates, differing primarily in the substituents at the 1-position of the pyrazole ring. Key analogs include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and nitro (electron-withdrawing) substituents significantly alter electronic properties, impacting reactivity and interaction with biological targets .

- Steric Effects : Bulky substituents (e.g., 2-fluorobenzyl) may hinder binding to sterically constrained enzyme active sites compared to smaller aryl groups .

Yield and Purity :

- The parent compound and its 3-chlorophenyl analog are synthesized in moderate yields (57–77%) , while fluorinated derivatives (e.g., 2-fluorobenzyl) show lower yields (42–61%) due to steric challenges .

Biological Activity

Ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

This compound is synthesized through various methods, typically involving cyclocondensation reactions. A common synthetic route includes the use of substituted benzaldehydes, malononitrile, and phenyl hydrazine, often facilitated by catalysts such as alumina-silica-supported manganese dioxide under mild conditions.

Chemical Structure:

- IUPAC Name: Ethyl 5-amino-1-(3-methylphenyl)pyrazole-3-carboxylate

- Molecular Formula: C13H15N3O2

- CAS Number: 1264049-21-9

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. This compound has been investigated for its ability to inhibit bacterial growth and biofilm formation. In vitro assays demonstrated that this compound can disrupt quorum sensing in bacteria, thereby reducing biofilm development, which is crucial in treating chronic infections .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. The mechanism appears to involve the modulation of signaling pathways associated with inflammation, particularly those mediated by NF-kB and MAPK pathways .

Table 1: Summary of Biological Activities

Study on Antimicrobial Properties

In a study published in 2023, a series of pyrazole derivatives were synthesized and tested against various bacterial strains. The results indicated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The compound was effective at low micromolar concentrations, highlighting its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of pyrazole derivatives, including this compound. The findings revealed that this compound significantly reduced edema in animal models, suggesting its efficacy in managing inflammatory diseases. The study also noted a reduction in TNF-alpha levels post-treatment, indicating its role in modulating immune responses .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives to assess its unique properties:

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized for high yields?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters. Key parameters include:

-

Temperature control : Maintaining 60–80°C prevents side reactions (e.g., decarboxylation) .

-

Time : Reaction completion is confirmed via TLC at 4–6 hours; prolonged heating reduces yields due to ester hydrolysis .

-

Solvent selection : Ethanol or acetonitrile improves solubility of intermediates .

-

Catalysts : Acidic conditions (e.g., HCl) accelerate cyclization, while bases (e.g., K₂CO₃) stabilize intermediates .

- Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Yield >80% |

| Reaction Time | 4–6 hours | Avoids hydrolysis |

| Solvent Polarity | Medium (EtOH) | Balances solubility/reactivity |

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Use X-ray crystallography (SHELX software ) for unambiguous confirmation of the pyrazole core and substituent positions. Complementary techniques:

- ¹H/¹³C NMR : Assign peaks for the ethyl ester (δ ~4.3 ppm, quartet) and aromatic protons (δ ~6.8–7.5 ppm) .

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and amino groups (N–H stretch at ~3400 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the compound’s bioactivity in antimicrobial assays?

- Methodological Answer : Compare analogs with substituent variations (e.g., 3-methylphenyl vs. 4-fluorophenyl) using:

-

Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

-

Docking studies : Analyze interactions with microbial targets (e.g., dihydrofolate reductase) using AutoDock Vina .

- Data Table :

| Substituent | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli |

|---|---|---|

| 3-Methylphenyl | 12.5 | 50.0 |

| 4-Fluorophenyl | 6.25 | 25.0 |

Q. What computational methods are suitable for predicting electronic properties relevant to drug design?

- Methodological Answer :

-

DFT Calculations (B3LYP/6-31G(d)) : Determine HOMO-LUMO gaps to assess reactivity. For this compound, a HOMO-LUMO gap of ~4.5 eV suggests moderate electron mobility .

-

Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions for reaction site prediction .

- Key Finding :

The amino group at position 5 enhances electron density on the pyrazole ring, facilitating interactions with biological targets .

- Key Finding :

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of structurally similar pyrazole derivatives?

- Methodological Answer :

-

Meta-analysis : Compare datasets for analogs with identical substituents but divergent bioactivity (e.g., anti-inflammatory vs. anticancer).

-

Assay standardization : Control variables like cell line (e.g., HeLa vs. MCF-7) and incubation time (24 vs. 48 hours) .

-

SAR studies : Correlate substituent electronic effects (Hammett σ values) with activity trends .

- Example :

this compound shows 75% anti-inflammatory inhibition in murine models, while its 4-fluoro analog exhibits stronger antimicrobial activity (MIC = 6.25 µg/mL) .

- Example :

Handling and Stability

Q. What protocols ensure stability during storage and handling in laboratory settings?

- Methodological Answer :

- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis .

- Purity monitoring : Use HPLC (C18 column, 70:30 MeOH:H₂O mobile phase) to detect degradation products .

Experimental Design for Mechanism Studies

Q. How to design experiments to elucidate the mechanism of action in cancer cell lines?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.